molecular formula C7H7NO2 B097130 4-acetyl-1H-pyrrole-2-carbaldehyde CAS No. 16168-92-6

4-acetyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B097130
CAS No.: 16168-92-6
M. Wt: 137.14 g/mol
InChI Key: YTVCNLYEPORLTG-UHFFFAOYSA-N
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Description

4-Acetyl-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by a five-membered heterocyclic ring structure containing nitrogen. The compound has the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It is part of the pyrrole family, which is known for its significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-1H-pyrrole-2-carbaldehyde can be synthesized via a one-pot Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction . The Vilsmeier-Haack reaction involves the formation of a formylating agent from dimethylformamide and phosphorus oxychloride, which then reacts with the pyrrole ring to introduce the formyl group. The subsequent Friedel-Crafts reaction introduces the acetyl group at the 4-position of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Acetyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Acetyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an acetyl group at the 4-position and an aldehyde group at the 2-position on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCNLYEPORLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290322
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16168-92-6
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16168-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Acetyl-1H-pyrrole-2-carbaldehyde and how was it synthesized?

A1: this compound is an organic compound containing a pyrrole ring structure with acetyl and carbaldehyde substituents. It was synthesized using a two-step reaction: a Vilsmeier-Haack reaction followed by a Friedel-Crafts reaction [].

Q2: What are some of the key structural features of this compound revealed by its crystal structure?

A2: The crystal structure analysis of this compound reveals that the pyrrole ring is nearly coplanar with both the aldehyde and acetyl groups, forming dihedral angles of 4.50° and 2.06° respectively []. This suggests potential conjugation between these groups. Additionally, the molecules are arranged in chains along the b-axis due to N—H⋯O hydrogen bonds and weak C—H⋯O interactions [].

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